Haloperidol-1-hydroxy-2/'-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Haloperidol-1-hydroxy-2/'-D-glucuronide is a metabolite of the antipsychotic drug Haloperidol. It is formed through the glucuronidation process, where a glucuronic acid molecule is attached to Haloperidol. This compound is significant in the pharmacokinetics and metabolic pathways of Haloperidol, contributing to its excretion and overall pharmacological profile .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Haloperidol-1-hydroxy-2/'-D-glucuronide involves the enzymatic glucuronidation of Haloperidol. This process typically occurs in the liver, where the enzyme uridine diphosphate-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from uridine diphosphate-glucuronic acid (UDPGA) to Haloperidol .
Industrial Production Methods
Industrial production of this compound is not commonly practiced as it is primarily a metabolic product. the production of Haloperidol itself involves the chemical synthesis of the parent compound, followed by its metabolic conversion in biological systems .
Analyse Chemischer Reaktionen
Types of Reactions
Haloperidol-1-hydroxy-2/'-D-glucuronide primarily undergoes metabolic reactions, including:
Oxidation: Conversion back to Haloperidol through enzymatic oxidation.
Reduction: Reduction to other metabolites, although less common.
Substitution: Not typically involved in substitution reactions due to its stable glucuronide structure.
Common Reagents and Conditions
Oxidation: Enzymes such as cytochrome P450 oxidases.
Reduction: Enzymes like carbonyl reductase.
Glucuronidation: Uridine diphosphate-glucuronosyltransferase (UGT) and uridine diphosphate-glucuronic acid (UDPGA).
Major Products
Haloperidol: Through back-oxidation.
Other Metabolites: Resulting from minor reduction pathways.
Wissenschaftliche Forschungsanwendungen
Haloperidol-1-hydroxy-2/'-D-glucuronide is primarily studied in the context of pharmacokinetics and drug metabolism. Its applications include:
Pharmacokinetic Studies: Understanding the metabolism and excretion of Haloperidol.
Toxicology: Assessing the safety and potential side effects of Haloperidol.
Drug Development: Informing the design of new antipsychotic drugs with improved metabolic profiles.
Wirkmechanismus
Haloperidol-1-hydroxy-2/'-D-glucuronide itself does not exert significant pharmacological effects. its parent compound, Haloperidol, acts by nonselectively blocking postsynaptic dopaminergic D2 receptors in the brain. This antagonism reduces the effects of dopamine, which is implicated in conditions like schizophrenia and psychosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Haloperidol: The parent compound.
Reduced Haloperidol: Another metabolite formed through reduction.
Haloperidol Pyridinium Metabolite: Formed through oxidation.
Uniqueness
Haloperidol-1-hydroxy-2/'-D-glucuronide is unique due to its role in the glucuronidation pathway, which is a major route for the excretion of Haloperidol. This distinguishes it from other metabolites that may undergo different metabolic processes .
Biologische Aktivität
Haloperidol-1-hydroxy-2'-D-glucuronide is a significant metabolite of haloperidol, an antipsychotic medication primarily used for treating schizophrenia and acute psychosis. This compound is formed through the process of glucuronidation, which enhances the solubility of haloperidol and facilitates its excretion from the body. Understanding the biological activity of Haloperidol-1-hydroxy-2'-D-glucuronide is crucial for assessing its pharmacokinetics, potential therapeutic effects, and implications in drug interactions.
Metabolic Pathways
Haloperidol undergoes extensive metabolism in the liver, primarily through glucuronidation mediated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. The primary enzymes involved in this metabolic pathway include UGT1A4, UGT1A9, and UGT2B7, with UGT2B6 and UGT2B15 also playing significant roles in forming various glucuronides from haloperidol .
The metabolic pathway can be summarized as follows:
- Glucuronidation : Haloperidol is converted to Haloperidol-1-hydroxy-2'-D-glucuronide via UGT enzymes.
- Other Metabolites : Alongside glucuronidation, haloperidol is also metabolized through oxidation and reduction pathways, accounting for approximately 50-60% of its biotransformation .
Pharmacokinetics
The pharmacokinetic profile of Haloperidol-1-hydroxy-2'-D-glucuronide includes:
- Half-Life : The half-life of haloperidol varies between 14.5 to 36.7 hours after oral administration .
- Clearance : Plasma clearance ranges from 0.39 to 0.708 L/h/kg following intravenous administration .
The compound's formation and subsequent clearance are essential for understanding its biological activity and therapeutic efficacy.
Biological Activity
Haloperidol-1-hydroxy-2'-D-glucuronide primarily acts as a metabolic product rather than a direct therapeutic agent. However, its biological activity is significant in several contexts:
- Drug Interactions : The presence of Haloperidol-1-hydroxy-2'-D-glucuronide can influence the metabolism of other drugs due to shared metabolic pathways, particularly affecting patients on multiple medications .
- Urinalysis : High levels of this metabolite have been detected in urine samples of patients undergoing haloperidol therapy, suggesting its utility in monitoring adherence to treatment .
Study on Glucuronidation Variability
A study investigated the interindividual variability in the glucuronidation of haloperidol using human liver microsomes. It was found that the contributions of different UGT isoforms varied significantly among individuals, impacting both efficacy and adverse reactions to haloperidol treatment .
Impact on Drug Testing
Research indicated that hydrolysis of urine samples containing haloperidol significantly increases the detection rates of free haloperidol when analyzed with mass spectrometry. This finding underscores the importance of considering glucuronidated metabolites in clinical toxicology and drug testing protocols .
Summary Table: Key Characteristics of Haloperidol-1-hydroxy-2'-D-glucuronide
Characteristic | Details |
---|---|
Chemical Structure | Hydroxyl group at 1-position; Glucuronide at 2'-position |
Primary Enzymes Involved | UGT1A4, UGT1A9, UGT2B7 |
Metabolic Pathway | Glucuronidation |
Half-Life | 14.5 - 36.7 hours |
Plasma Clearance | 0.39 - 0.708 L/h/kg |
Significance in Drug Testing | High detection rates in urine post-hydrolysis |
Eigenschaften
CAS-Nummer |
100442-86-2 |
---|---|
Molekularformel |
C27H33ClFNO9 |
Molekulargewicht |
570.007 |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[2-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-hydroxybutyl]-5-fluorophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33ClFNO9/c28-16-5-3-15(4-6-16)27(37)9-12-30(13-10-27)11-1-2-19(31)18-8-7-17(29)14-20(18)38-26-23(34)21(32)22(33)24(39-26)25(35)36/h3-8,14,19,21-24,26,31-34,37H,1-2,9-13H2,(H,35,36)/t19?,21-,22-,23+,24-,26+/m0/s1 |
InChI-Schlüssel |
BMEZYYSQKUDMEQ-UYBBYXDNSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=C(C=C(C=C3)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.